N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a hydroxy-methyl-phenylbutyl side chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Furan derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Pharmacokinetics
Furan derivatives are generally known for their remarkable therapeutic efficacy , suggesting good bioavailability.
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
The effectiveness of furan derivatives can be influenced by a variety of factors, including the specific biological environment in which they are used .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide are not fully understood yet. Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Cellular Effects
The cellular effects of this compound are currently unknown. Furan-containing compounds have been shown to exhibit a wide range of cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-acetylfuran or 2-bromofuran, using reagents like formaldehyde and tetrabutylammonium iodide in the presence of a base like potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as 2-hydroxy-2-methyl-4-phenylbutylamine, under suitable conditions.
Final Product Formation: The final compound, this compound, is obtained after purification and characterization using techniques like chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent product quality and yield. The use of automated systems and advanced analytical tools helps in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and antiviral agent due to the presence of the furan ring.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biochemical Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide can be compared with other furan derivatives:
This compound vs. Nitrofurantoin: Both compounds contain a furan ring, but nitrofurantoin has a nitro group, making it a potent antibacterial agent.
This compound vs. Furosemide: Furosemide is a diuretic with a furan ring, but it has different functional groups that confer its diuretic properties.
This compound vs. Furazolidone: Furazolidone is an antimicrobial agent with a furan ring, but it has a different mechanism of action due to the presence of a nitrofuran moiety.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,10-9-13-6-3-2-4-7-13)12-17-15(18)14-8-5-11-20-14/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWERKEOWSOKAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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